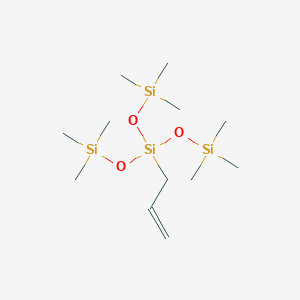

Allyltris(trimethylsilyloxy)silane

Description

Historical Context and Significance of Organosilanes in Chemical Synthesis

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.com However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.org Kipping's research, which included the use of Grignard reagents to form alkylsilanes and arylsilanes, was fundamental to the future development of silicone polymers. wikipedia.orgrichsilicone.com

A significant breakthrough occurred in the 1940s with the development of the Müller-Rochow direct process for synthesizing organosilanes. mdpi.com This cost-effective industrial method for producing organosilicon monomers propelled the large-scale production of silicones and spurred further research into their applications. mdpi.com The latter half of the 20th century saw a surge in the use of organosilanes in organic synthesis, driven by the discovery of new reactions and more efficient catalysts. numberanalytics.com Today, organosilicon reagents are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comsigmaaldrich.com

Organosilicon compounds possess a unique set of characteristics that make them highly valuable in both catalysis and synthesis. The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon (C-C) bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org In contrast, the silicon-oxygen (Si-O) and silicon-fluorine (Si-F) bonds are exceptionally strong. soci.org This polarity and the availability of low-energy 3d orbitals allow silicon to be susceptible to nucleophilic attack and to form hypervalent compounds, where silicon has a higher coordination number. soci.org

These properties are harnessed in a variety of synthetic transformations. For instance, the ability of silicon to stabilize a positive charge at the β-position is a key principle in reactions like the Hosomi-Sakurai reaction. soci.orgnumberanalytics.com Furthermore, silicon's ability to act as a "temporary tether" or a "fat proton" provides novel strategies for controlling reactivity and selectivity in complex molecule synthesis. wiley.com Organosilanes are also recognized as a more environmentally benign alternative to organotin compounds in many applications. msu.edu

Classification and Structural Features of Allylsilanes

Allylsilanes are a class of organosilicon compounds that feature an allyl group (CH₂=CH-CH₂-) bonded to a silicon atom. They are versatile reagents in organic synthesis, primarily used for the introduction of an allyl group into a molecule. The reactivity of allylsilanes can be fine-tuned by altering the substituents on the silicon atom. For example, allyltrichlorosilanes, while poor allylating agents on their own, become significantly more reactive in the presence of a Lewis base like DMF. soci.org This has opened avenues for enantioselective allylations of aldehydes using chiral Lewis bases. soci.org

A hallmark of allylsilane chemistry is their reaction with electrophiles, most notably in the Hosomi-Sakurai reaction. numberanalytics.com In this reaction, an allylsilane reacts with an electrophile, such as a ketone or an aldehyde, in the presence of a Lewis acid catalyst. The reaction proceeds through a mechanism where the Lewis acid activates the electrophile. The π-bond of the allyl group then attacks the activated electrophile, leading to the formation of a carbocation intermediate at the β-position to the silicon atom. youtube.com This β-carbocation is stabilized by the silicon atom through hyperconjugation. The reaction is then completed by the nucleophilic attack on the silicon atom, which results in the formation of a new carbon-carbon bond and the elimination of the silyl (B83357) group. youtube.com

Positioning of Allyltris(trimethylsilyloxy)silane within Advanced Organosilicon Research

Significance as a Functionalized Silane (B1218182) in Contemporary Chemistry

This compound stands out as a functionalized silane due to its unique combination of an allyl group and three trimethylsilyloxy groups. This structure provides multiple reactive sites, allowing for a diverse range of chemical transformations. The allyl group can participate in various addition and coupling reactions, while the trimethylsilyloxy groups can be hydrolyzed to form silanols, which can then undergo condensation reactions. This versatility makes it a key building block in the synthesis of complex molecules and materials with tailored properties.

The presence of the trimethylsilyloxy groups also enhances the solubility of the compound in organic solvents and imparts a degree of hydrophobicity. These properties are advantageous in many synthetic procedures, facilitating reaction control and product purification.

Role as a Precursor in Diverse Synthetic Pathways

The dual functionality of this compound makes it a valuable precursor in a variety of synthetic pathways. cfmats.com The reactivity of the allyl group is central to many of its applications.

One of the key reactions involving the allyl group is the Hosomi-Sakurai reaction, where the allylsilane reacts with an electrophile, such as an aldehyde or ketone, in the presence of a Lewis acid catalyst. researchgate.net This reaction forms a new carbon-carbon bond and introduces a hydroxyl group, providing a versatile method for the construction of complex organic molecules.

Furthermore, the allyl group can undergo hydrosilylation, a reaction where a silicon-hydride bond adds across the carbon-carbon double bond. This process is instrumental in the synthesis of a wide array of organosilicon compounds with diverse functionalities. solubilityofthings.com

The trimethylsilyloxy groups also play a crucial role in the synthetic utility of this compound. These groups can be readily hydrolyzed to form silanols, which are key intermediates in the formation of silicone polymers and networks. By controlling the hydrolysis and condensation conditions, materials with specific mechanical, thermal, and surface properties can be designed.

This compound also serves as a cross-linking agent in polymer chemistry. hengdasilane.com The ability of the silanol (B1196071) groups to form stable siloxane bonds (Si-O-Si) allows for the creation of three-dimensional polymer networks, enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting materials. hengdasilane.comgwunitedsilicones.com This property is particularly valuable in the formulation of coatings, adhesives, and sealants. hengdasilane.com

In the realm of materials science, this compound is utilized for surface modification. By grafting the molecule onto the surface of various substrates, their surface properties can be tailored to achieve desired characteristics such as hydrophobicity, adhesion, and biocompatibility. glindiachemicals.com

Compound Data

Below is a table summarizing the chemical properties of this compound and related compounds.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | trimethyl-[prop-2-enyl-bis(trimethylsilyloxy)silyl]oxysilane | 7087-21-0 | C12H32O3Si4 | 336.72 | Not available |

| Allyltrichlorosilane | trichloro(prop-2-enyl)silane | 107-37-9 | C3H5Cl3Si | 175.51 | 117.5 |

| Hexamethyldisiloxane | 1,1,1,3,3,3-Hexamethyldisiloxane | 107-46-0 | C6H18OSi2 | 162.38 | 101 |

| Trimethylchlorosilane | Chloro(trimethyl)silane | 75-77-4 | C3H9ClSi | 108.64 | 57 |

| Silicon tetrachloride | Tetrachlorosilane | 10026-04-7 | Cl4Si | 169.90 | 57.6 |

Table 1: Chemical Properties of this compound and Related Compounds nih.govcymitquimica.comsolubilityofthings.comgwunitedsilicones.comglindiachemicals.comontosight.aichemicalbook.comnih.govbrainkart.compcc.euwikipedia.orgnih.govnih.govchemicalbook.comwikipedia.orgchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[prop-2-enyl-bis(trimethylsilyloxy)silyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H,1,12H2,2-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAXVXQTTCIZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619785 | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-(prop-2-en-1-yl)-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7087-21-0 | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-(prop-2-en-1-yl)-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltris(trimethylsilyloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Allyltris Trimethylsilyloxy Silane and Its Derivatives

Targeted Synthesis Strategies for Allyltris(trimethylsilyloxy)silane

The construction of the this compound molecule can be approached through several strategic disconnections. A primary method involves the hydrosilylation of an allyl-containing substrate with tris(trimethylsilyloxy)silane. Another potential route is the reaction of an allyl-functionalized trichlorosilane (B8805176) with a source of the trimethylsiloxy group, such as hexamethyldisiloxane. google.com A similar approach has been successfully employed in the synthesis of γ-methacryloxypropyl-tris(trimethylsiloxy)silane, which was prepared through the hydrolysis of γ-methacryloxypropyl-trimethoxysilane with chlorotrimethylsilane. prepchem.com

A plausible synthetic route to this compound is the hydrosilylation of allyl chloride with tris(trimethylsilyloxy)silane. This reaction, catalyzed by transition metals, would directly form the carbon-silicon bond of the target molecule. The selective hydrosilylation of allyl chloride with other silanes, such as trichlorosilane, has been extensively studied and provides a strong precedent for this approach. nih.govnih.gov

Considerations for Regio- and Stereoselective Formation

The regioselectivity of the hydrosilylation of allylic systems is a critical aspect to consider. In the case of allyl substrates, the addition of the silyl (B83357) group can occur at either the terminal (α) or internal (β) carbon of the double bond. The choice of catalyst and reaction conditions plays a pivotal role in directing this selectivity. For instance, in the hydrosilylation of allenes, the regiochemical outcome can be controlled by the choice of the metal catalyst, with palladium and nickel catalysts often exhibiting divergent selectivity. umich.edu

Stereoselectivity, particularly the formation of E or Z isomers in substituted allylsilanes, is another important consideration. In many catalytic systems, the E (trans) isomer is the thermodynamically favored and predominantly formed product. nih.gov For example, copper-catalyzed hydrosilylation of terminal allenes has been shown to produce (E)-allylsilanes with high selectivity. nih.gov The stereochemical outcome is often kinetically controlled by the catalyst and not by the thermodynamic isomerization of the initially formed product. nih.gov

Catalytic Approaches in Allylsilane Synthesis

Transition metal catalysis is a cornerstone of modern allylsilane synthesis, offering mild reaction conditions and high degrees of control over selectivity.

Palladium complexes are highly effective catalysts for the synthesis of allylsilanes. A notable method involves the silylation of terminal olefins with silyl halides in what is termed a "silyl-Heck" reaction. nih.gov This approach allows for the formation of terminal E-allylsilanes from α-olefins with good E:Z ratios. nih.gov Another powerful palladium-catalyzed method is the allylic silylation of allylic alcohols with disilanes. organic-chemistry.orgacs.orgnih.govacs.org This reaction proceeds under mild and neutral conditions, tolerates a wide range of functional groups, and is suitable for the synthesis of regio- and stereodefined allylsilanes. organic-chemistry.orgacs.orgnih.govacs.org The proposed catalytic cycle involves the formation of a π-allylpalladium intermediate. acs.org

Table 1: Palladium-Catalyzed Synthesis of Allylsilanes

| Substrate | Silylating Agent | Catalyst | Conditions | Product | Yield (%) | Ref |

| Allylic Alcohol | Hexamethyldisilane | Pd(BF₄)₂(MeCN)₄ | DMSO/MeOH, 50 °C | Linear (E)-allylsilane | 84 | organic-chemistry.orgacs.org |

| Terminal Olefin | Trimethylsilyl (B98337) Iodide | Pd(OAc)₂ / tBuPPh₂ | Dioxane, RT-50 °C | Terminal (E)-allylsilane | 60 | nih.gov |

Nickel and copper catalysts offer complementary reactivity to palladium in allylsilane synthesis. Nickel-catalyzed cross-coupling of silyl nucleophiles, such as silylzinc reagents, with allyl alcohols provides an efficient route to allylsilanes. acs.orgamanote.com These reactions can exhibit high regioselectivity and E/Z-selectivity. acs.org

Copper-catalyzed hydrosilylation of 1,3-dienes has been developed as a method for the regiodivergent synthesis of structurally diverse allylsilanes. acs.org By tuning the catalytic system, either 1,2- or 1,4-hydrosilylation products can be obtained selectively. acs.org Furthermore, copper-catalyzed regio- and stereoselective hydrosilylation of terminal allenes can provide access to (E)-allylsilanes. nih.gov

Table 2: Nickel- and Copper-Catalyzed Synthesis of Allylsilanes

| Catalyst System | Substrate | Silylating Agent | Product Type | Ref |

| NiCl₂(PMe₃)₂ | Allyl Alcohol | PhMe₂SiZnCl | Allylsilane | acs.orgamanote.com |

| Cu(OAc)₂/dppp | 1,3-Diene | Hydrosilane | 1,2-Hydrosilylation Product | acs.org |

| Cu(acac)₂/dcype | 1,3-Diene | Hydrosilane | 1,4-Hydrosilylation Product | acs.org |

| Copper(I) with ligand | Terminal Allene (B1206475) | Hydrosilane | (E)-Allylsilane | nih.gov |

Gold catalysis has emerged as a powerful tool in organic synthesis, and its application in silylation reactions is an area of growing interest. While specific examples for the synthesis of this compound are not prevalent, gold catalysts have shown activity in related transformations. For instance, gold(I) catalysts can activate alkynyl allyl silanes in the presence of alcohols to form vinyl silanes. nih.gov Arylsilanes have also been employed in gold-catalyzed oxyarylation of alkenes. acs.org The development of gold-catalyzed hydrosilylation reactions could offer a novel and efficient pathway to the target compound.

Synthetic Routes to 2-Functionalized Allyl Tris(trimethylsilyl)silanes

The introduction of a functional group at the 2-position of this compound would significantly expand its synthetic utility. While direct methods for the functionalization of this compound at this position are not well-documented, general strategies for the synthesis of 2-functionalized allylsilanes can be considered.

One approach involves the synthesis of a 2-functionalized allyl precursor, such as a 2-haloallyl halide, followed by silylation. For example, the reaction of a 2-substituted allyl Grignard or organolithium reagent with a suitable silyl halide could provide the desired product.

Alternatively, the functionalization of a pre-formed allylsilane is a viable strategy. Electrophilic substitution reactions of allylsilanes are well-established. wikipedia.org While these reactions typically occur at the γ-position due to the β-silyl effect, it may be possible to direct functionalization to the 2-position under specific conditions or with appropriately designed substrates. For instance, the synthesis of 2-acylallylmetal reagents has been achieved through a three-component assembly of allenes, acyl chlorides, and bimetallic reagents catalyzed by palladium complexes. organic-chemistry.org This methodology could potentially be adapted for the synthesis of 2-functionalized allyl tris(trimethylsilyl)silanes.

Another potential route could involve the isomerization of a propargylsilane derivative. The synthesis of a propargylsilane with the tris(trimethylsilyloxy)silyl group, followed by a selective isomerization, could lead to a 2-functionalized allene which could then be further transformed into the desired 2-substituted allylsilane.

Radical Mediated Allylations from Sulfides and Sulfones

Radical-mediated reactions offer a powerful tool for the formation of carbon-carbon bonds. The use of allylic sulfides and sulfones as precursors for allylation reactions has gained prominence. Visible-light-mediated approaches have been successfully employed for the radical allylation of alkyl radicals with allylic sulfones. This method utilizes the activation of a C(sp3)–N bond in primary amine-derived Katritzky salts to generate alkyl radicals, which then react with allylic sulfones to form the desired allylated products. nih.govrsc.org This process is characterized by its mild reaction conditions and broad substrate scope. rsc.org

Another significant strategy involves the radical-mediated silyl- and germyldesulfonylation of vinyl and α-fluoro)vinyl sulfones. This reaction provides access to vinyl silanes and germanes, which are valuable intermediates in organic synthesis. The desulfonylation is typically initiated by a radical species, leading to the formation of a vinyl radical that can be trapped by a silyl or germyl (B1233479) donor. researchgate.net

The synthesis of the requisite allylic sulfones can be achieved through various methods, including the dehydrative sulfination of allylic alcohols and palladium-catalyzed multicomponent cross-coupling reactions. organic-chemistry.org

Table 1: Examples of Radical Mediated Allylations

| Precursor Type | Reagents | Product Type | Key Features |

| Allylic Sulfones | Katritzky salts, photocatalyst | Allylated alkanes | Mild, visible-light mediated, C(sp3)–N bond activation. nih.govrsc.org |

| Vinyl Sulfones | Tris(trimethylsilyl)silane (B43935), radical initiator | Vinyl silanes | Access to functionalized vinyl silanes. researchgate.net |

| Allylic Alcohols | Sodium sulfinates, catalyst | Allylic sulfones | Precursors for radical allylations. organic-chemistry.org |

Enantioselective Radical Addition Methodologies

The demand for enantiomerically pure compounds has spurred the development of asymmetric radical reactions. Enantioselective conjugate addition of allyl groups to α,β-unsaturated aldehydes represents a significant breakthrough in this area. encyclopedia.pub This photochemical strategy employs a chiral iminium ion catalyst that, upon excitation with visible light, activates an allylsilane to form an allylic radical. This radical is then intercepted stereoselectively by the enal, yielding a chiral product with high regioselectivity and enantioselectivity. encyclopedia.pub

Metal catalysis also plays a crucial role in enantioselective radical reactions. Chiral nickel complexes, particularly with bisoxazoline ligands, have been shown to be effective in the reductive cross-coupling of α-chlorosulfones with vinyl bromides to produce chiral allylic sulfones. wikipedia.org The enantioselectivity of these reactions is highly dependent on the choice of ligand and reaction conditions. wikipedia.org The synthesis of α-chiral allylsilanes has been a subject of intense research, with various transition-metal-catalyzed methods being developed. researchgate.netthieme-connect.com

Alternative and Emerging Synthetic Pathways

Beyond traditional methods, several innovative pathways for the synthesis of allylsilanes are emerging, offering unique advantages in terms of efficiency, selectivity, and atom economy.

Hydrosilylation of Allenes and Alkenes for Allylsilane Formation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a highly atom-economical method for synthesizing organosilanes. The hydrosilylation of allenes can be controlled to selectively produce either allylsilanes or vinylsilanes depending on the catalyst and ligands used. researchgate.net For instance, palladium catalysis with smaller N-heterocyclic carbene (NHC) ligands favors the formation of allylsilanes, while nickel catalysis with bulkier NHC ligands leads to alkenylsilanes. organic-chemistry.org

Molybdenum-based catalysts, such as Mo(CO)₆, have been developed for the regioselective hydrosilylation of allenes to afford linear allylsilanes with high selectivity. organic-chemistry.org Copper-catalyzed systems also offer a versatile platform for the regiodivergent hydrosilylation of 1,3-dienes, providing access to a diverse range of allylsilanes. doi.org Recent studies have also demonstrated the use of tris(trimethylsiloxy)hydrosilanes in the silylation of arenes, highlighting the potential for these silanes in C-H functionalization reactions. nih.gov

The hydrosilylation of alkenes is a cornerstone of the silicones industry. princeton.edunih.gov Nickel catalysts with α-diimine ligands have shown high activity and anti-Markovnikov selectivity for the hydrosilylation of terminal alkenes with tertiary silanes. princeton.edu

Table 2: Catalytic Systems for Hydrosilylation

| Catalyst System | Substrate | Product | Key Features |

| Palladium/NHC | Allenes | Allylsilanes | Regioselectivity controlled by ligand size. organic-chemistry.orggoogle.com |

| Molybdenum Carbonyl | Allenes | Linear Allylsilanes | High selectivity for linear products. organic-chemistry.org |

| Copper/Phosphine | 1,3-Dienes | Diverse Allylsilanes | Regiodivergent synthesis. doi.org |

| Nickel/α-Diimine | Alkenes | Alkylsilanes | High activity and anti-Markovnikov selectivity. princeton.edu |

| Rhodium/Phosphine | Allyl Chloride | Trichloro(3-chloropropyl)silane | High efficiency and selectivity for industrial applications. nih.gov |

Metal-Catalyzed Insertions of Silylenes into Allylic Ethers

A stereoselective method for the formation of chiral allylic silanes involves the metal-catalyzed insertion of silylenes into allylic ethers. capes.gov.brnih.gov This reaction proceeds suprafacially, allowing for the transfer of chirality from the allylic ether to the resulting allylic silane (B1218182). capes.gov.br Both silver and copper catalysts have been found to be effective for this transformation, providing a general route to enantioenriched allylic silanes. capes.gov.brnih.gov This methodology has been reviewed as a key strategy in the synthesis of α-chiral allylsilanes. thieme-connect.comresearchgate.net

Photochemical and Radical Chain Initiation Methods in Aqueous Media

Photochemical methods offer a green and efficient alternative for initiating radical reactions. The photolysis of organosilicon compounds can lead to the formation of reactive intermediates such as silylenes and silenes. nih.govacs.org While many photochemical reactions are conducted in organic solvents, there is growing interest in performing these transformations in aqueous media. nih.govacs.org For example, the addition of water or methanol (B129727) to disilenes has been studied, where the solvent molecules act as both nucleophiles and electrophiles. nih.gov

Visible-light-mediated radical reactions, as discussed in section 2.2.1, often proceed under mild conditions and can be compatible with aqueous environments, although this is not always explicitly stated. nih.govrsc.org The photochemical synthesis of organosilicon particles from gaseous precursors has also been investigated, demonstrating the versatility of light-induced reactions in this field. researchgate.net

Considerations for Industrial and Large-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, including cost, safety, scalability, and waste management. For organosilicon compounds, the "Direct Process," or Rochow Process, is a cornerstone of large-scale production. encyclopedia.publkouniv.ac.in This process involves the reaction of an alkyl or aryl chloride with silicon in the presence of a copper catalyst to produce chlorosilanes, which are key precursors for a vast array of silicon-based materials. encyclopedia.publkouniv.ac.in

For functionalized allylsilanes, catalytic methods that are robust, efficient, and utilize earth-abundant metals are highly desirable for industrial applications. princeton.edu Palladium-catalyzed silylations of allylic alcohols have been shown to be scalable, offering a cost-effective and environmentally friendly route to regio- and stereodefined allylsilanes. organic-chemistry.org The development of catalysts with high turnover numbers (TON) is crucial for minimizing catalyst loading and production costs. For instance, a rhodium(I) catalyst has been developed for the hydrosilylation of allyl chloride with trichlorosilane, achieving a TON of 140,000 and over 99% selectivity on a gram scale, making it a viable option for the industrial synthesis of silane coupling agents. nih.gov The production of high-purity organosilicon compounds on a commercial scale often requires specialized purification techniques to remove unreacted starting materials and byproducts, especially when dealing with high-boiling or polymeric modifiers. google.com

Mechanistic Investigations of Allyltris Trimethylsilyloxy Silane Reactivity

The radical chemistry of allyltris(trimethylsilyloxy)silane is fundamentally linked to its capacity to act as a precursor to the highly stabilized tris(trimethylsilyl)silyl radical, ((CH₃)₃SiO)₃Si•, often analogously discussed with the well-studied tris(trimethylsilyl)silyl radical, ((CH₃)₃Si)₃Si•. Its reactivity is characterized by specific mechanistic pathways that enable its participation in a variety of radical-mediated transformations.

Generation and Reactivity of Silyl (B83357) Radicals (e.g., ((CH₃)₃Si)₃Si•)

The tris(trimethylsilyl)silyl radical, abbreviated as (TMS)₃Si•, is a key intermediate in the radical reactions discussed. Its generation is a critical first step, and while it is most commonly formed from tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), allyltris(trimethylsilyl)silanes provide an alternative route. mdpi.com

One classical method for generating silyl radicals involves the interaction of a silane (B1218182) with photogenerated radicals. nih.gov For instance, the triplet state of a ketone, like benzophenone (B1666685), produced upon photoirradiation, can abstract a hydrogen atom from a silane such as (TMS)₃SiH to yield the (TMS)₃Si• radical and a ketyl radical. mdpi.comnih.gov

Alternatively, and of direct relevance to the title compound, silyl radicals can be generated from allyltris(trimethylsilyl)silanes. thieme-connect.de The addition of an electron-rich or electron-poor radical to the allyl group of allyltris(trimethylsilyl)silane creates a new radical center at the β-position relative to the silicon atom. This intermediate undergoes rapid β-fragmentation, releasing the stabilized (TMS)₃Si• radical and forming an allylated product. mdpi.comthieme-connect.de This process makes allyltris(trimethylsilyl)silane a valuable precursor for initiating radical chain processes. mdpi.com

Once generated, the (TMS)₃Si• radical is a versatile intermediate. It can participate in the reduction of various functional groups, add to carbon-carbon multiple bonds in hydrosilylation reactions, or abstract atoms to propagate radical chains. mdpi.comresearchgate.net

Homolytic Cleavage Processes in Radical Reactions

Homolytic cleavage is a fundamental process in radical chemistry where a covalent bond breaks, and the two bonding electrons are distributed equally between the two resulting fragments, creating two radicals. numberanalytics.comyoutube.comyoutube.com This process is distinct from heterolytic cleavage, where one fragment retains both electrons. youtube.com

In the context of silyl radical chemistry, homolytic cleavage is most often the key event in the initiation step. youtube.com While the Si-C bond in this compound itself is not typically the site of initial homolytic cleavage, the process is crucial for generating the radicals that start the reaction. For example, a radical initiator like azobisisobutyronitrile (AIBN) or a peroxide undergoes thermal or photochemical homolytic cleavage to produce initial radicals. thieme-connect.de These radicals then react with the silane precursor, as described in section 3.1.1, to generate the key silyl radical. nih.gov

The general scheme for homolytic cleavage can be represented as: A-B → A• + B• numberanalytics.com

This step is characterized by an increase in the number of radicals, moving from zero radicals in the reactants to two in the products, thereby initiating a radical chain reaction. youtube.com

Chain Propagation and Termination Steps in Radical Reductions

In radical reductions mediated by silyl radicals, the reaction proceeds via a chain mechanism involving distinct propagation and termination steps. mdpi.com The (TMS)₃Si• radical, whether generated from (TMS)₃SiH or via fragmentation of an allylsilane, is central to this process.

Propagation Steps: The propagation cycle maintains the radical concentration. In a typical reduction of an organic halide (R-X), the mechanism is as follows:

Atom or Group Abstraction: The (TMS)₃Si• radical abstracts the halogen atom from the substrate (R-X) to form a stable silyl halide ((TMS)₃Si-X) and a new carbon-centered radical (R•). mdpi.com (TMS)₃Si• + R-X → (TMS)₃Si-X + R•

Hydrogen Transfer: The carbon-centered radical (R•) then abstracts a hydrogen atom from a molecule of the hydrogen donor, which is typically tris(trimethylsilyl)silane ((TMS)₃SiH), to give the reduced product (R-H) and regenerate the (TMS)₃Si• radical. mdpi.comresearchgate.net This new silyl radical can then start another cycle. R• + (TMS)₃SiH → R-H + (TMS)₃Si•

This two-step sequence constitutes one turn of the chain propagation.

Termination Steps: Chain reactions are concluded by termination steps, which involve the combination or disproportionation of any two radicals in the system, leading to non-radical products. mdpi.com (TMS)₃Si• + (TMS)₃Si• → ((TMS)₃Si)₂ R• + R• → R-R (TMS)₃Si• + R• → (TMS)₃Si-R

These termination reactions are generally much faster than the propagation steps but occur at a lower frequency due to the very low concentration of radicals.

Role in Group Transfer Processes via β-Fragmentation

Allyltris(trimethylsilyl)silanes are particularly effective in mediating group transfer processes due to their propensity to undergo β-fragmentation. thieme-connect.de This reactivity distinguishes them from simple hydrosilanes like (TMS)₃SiH.

The mechanism involves the addition of a carbon-centered radical precursor (R•) to the double bond of the allyltris(trimethylsilyl)silane. This addition forms a radical intermediate where the unpaired electron is located at the carbon atom beta to the silyl group. thieme-connect.de This β-silyl radical adduct is highly unstable and rapidly undergoes irreversible fragmentation. thieme-connect.de The fragmentation cleaves the carbon-silicon bond, resulting in the formation of a new, stable allylated product (R-allyl) and the release of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. mdpi.comthieme-connect.de

This fragmentation effectively transfers the allyl group to the initial radical (R•) and generates a silyl radical that can propagate a radical chain. thieme-connect.de This unique reactivity has been harnessed to develop reactions that introduce allyl, vinyl, or oxime groups onto hydrocarbon skeletons. thieme-connect.de

Radical Cyclization and Cascade Reactions

The silyl radicals generated from precursors like this compound can initiate complex radical cascade reactions, allowing for the construction of intricate molecular architectures in a single step. researchgate.net A common strategy involves the formation of a carbon-centered radical that is designed to undergo one or more subsequent reactions, such as cyclization, before the chain is terminated or propagated further. researchgate.net

For example, a (TMS)₃Si• radical can abstract a halogen from a suitably designed acyclic precursor, generating a carbon-centered radical. If this radical is positioned appropriately relative to a double or triple bond within the same molecule, it can undergo an intramolecular addition (cyclization) to form a cyclic radical. This new radical is typically five- or six-membered.

The resulting cyclic radical then abstracts a hydrogen atom from the silane hydrogen donor, (TMS)₃SiH, to yield the final cyclized product and regenerate the (TMS)₃Si• radical, which continues the chain. researchgate.net

An illustrative sequence is:

Initiation: Generation of (TMS)₃Si• (e.g., via fragmentation of allyltris(trimethylsilyl)silane).

Propagation I (Abstraction): (TMS)₃Si• + Br-R-CH=CH₂ → (TMS)₃Si-Br + •R-CH=CH₂

Propagation II (Cyclization): •R-CH=CH₂ → cyclic-R•

Propagation III (H-Transfer): cyclic-R• + (TMS)₃SiH → cyclic-RH + (TMS)₃Si•

This cascade approach, which combines bond formation and cyclization steps, highlights the synthetic utility of radical chemistry initiated by organosilanes. researchgate.netnih.gov

Kinetics of Radical Reactions involving this compound and Related Silanes

The kinetics of radical reactions involving silyl radicals have been studied to understand their reactivity. A significant body of data exists for the reactions of the (TMS)₃Si• radical. nih.gov The rate constants for hydrogen abstraction from silanes by photogenerated radicals, for example, are highly dependent on the silane's structure.

The lower Si-H bond dissociation enthalpy of (TMS)₃SiH (353.5 kJ mol⁻¹) compared to triethylsilane (Et₃SiH) (398 kJ mol⁻¹) results in significantly higher reaction rates for (TMS)₃SiH. mdpi.com This is illustrated by the kinetic data for reactions with the tert-butoxyl radical (t-BuO•) and the benzophenone triplet state (³BP). mdpi.com

| Radical | (TMS)₃SiH | Et₃SiH |

|---|---|---|

| t-BuO• | 1.1 x 10⁸ | 1.4 x 10⁷ |

| ³BP | 9 x 10⁶ | 7 x 10⁵ |

Furthermore, rate constants for the addition of the (TMS)₃Si• radical to various monosubstituted olefins have been determined using laser flash photolysis. researchgate.net These kinetic studies are crucial for predicting the efficiency and outcome of radical reactions, including reductions, hydrosilylations, and cascade processes. The rates of radical trapping by silane/thiol couples have also been quantified, with rate constants for primary alkyl radicals reacting with a (TMS)₃SiH/RSH system being in the range of 0.9–8 × 10⁷ M⁻¹s⁻¹ at 80 °C. mdpi.com

Polar Reactivity and Mechanistic Pathways

The polar reactivity of this compound is largely dominated by the chemistry of the allylsilane functional group. The interaction between the carbon-silicon bond and the adjacent π-system dictates the regioselectivity and stereoselectivity of its reactions with electrophiles.

Allylsilanes, including this compound, undergo regiospecific electrophilic substitution reactions. scispace.com In these reactions, an electrophile attacks the terminal (γ-carbon) of the allyl group. scispace.comwikipedia.org This is followed by the cleavage of the carbon-silicon bond, resulting in the formation of a new product where the double bond has shifted adjacent to its original position. scispace.com This process, often referred to as an SE2' (substitution, electrophilic, bimolecular, with allylic rearrangement) reaction, is a cornerstone of allylsilane chemistry. qub.ac.uk The high nucleophilicity of the double bond in allylsilanes makes them valuable reagents for forming new carbon-carbon bonds. scispace.com

The general mechanism for the electrophilic substitution of an allylsilane can be depicted as follows:

Step 1: The electrophile (E+) attacks the electron-rich π-bond at the γ-position of the allylsilane. wikipedia.org

Step 2: This attack forms a β-carbocation intermediate, which is stabilized by the adjacent silicon atom. wikipedia.org

Step 3: The silyl group is eliminated, typically assisted by a nucleophile, leading to the formation of a new double bond and the final substituted product. wikipedia.org

This reactivity pattern allows allylsilanes to serve as synthetic equivalents to allyl anions, but with the advantage of being generally stable, less basic, and easier to handle. wikipedia.org

A key feature of allylsilane reactivity is the formation of a transient carbocation at the position beta (β) to the silicon atom during electrophilic attack. wikipedia.orgthieme-connect.de The stability of this intermediate is crucial and dictates the reaction's progression. The carbon-silicon (C-Si) bond is highly effective at stabilizing this adjacent positive charge. wikipedia.orgsoci.org This stabilization arises from hyperconjugation, an interaction between the electrons in the C-Si σ-bond and the empty p-orbital of the carbocation. wikipedia.orgqub.ac.uk This phenomenon is so significant that it is often the dominant factor controlling the regiochemistry of the reaction. thieme-connect.de The result is the exclusive formation of products from electrophilic attack at the γ-carbon of the allyl system. scispace.com

The stabilization of the β-carbocation facilitates reactions with a wide array of electrophiles, including:

Carbon electrophiles: Aldehydes, ketones, and activated alkyl halides. scispace.comwikipedia.org

Heteroatom electrophiles: Peroxyacids and nitrene precursors. qub.ac.uk

The formation of this stabilized cation is a common mechanistic thread in many reactions of this compound. qub.ac.ukresearchgate.net

The stabilizing influence of a silicon atom on a carbocation in the β-position is known as the β-silicon effect. qub.ac.ukresearchgate.netchemrxiv.org This effect is a fundamental principle underpinning the reactivity of organosilanes like this compound. researchgate.netscilit.com The hyperconjugative overlap between the C-Si σ-orbital and the vacant p-orbital of the carbocation lowers the energy of the transition state, thereby accelerating the rate of electrophilic substitution. wikipedia.orgthieme-connect.de

The magnitude of the β-silicon effect is substantial; an allylic trimethylsilyl (B98337) group can enhance the reactivity of a double bond toward electrophiles by about three orders of magnitude compared to its carbon analogue (isobutylene). researchgate.net This powerful electronic effect is responsible for the high degree of regioselectivity observed in these reactions, ensuring that the new bond forms at the terminus of the allyl group. wikipedia.orgchemrxiv.org Mechanistic studies have highlighted that this stabilizing effect is crucial for driving reactions and ensuring site-selectivity. chemrxiv.org

Table 1: Comparison of Relative Reactivities of Alkenes and Allylsilanes

| Compound | Relative Reactivity (k_rel) | Class |

|---|---|---|

| Propene | 1 | Alkene |

| Isobutylene | 1.1 x 10³ | Alkene |

| Allyltrimethylsilane | 1.6 x 10⁶ | Allylsilane |

Data reflects the activating effect of alkyl and silyl groups on the double bond towards electrophiles. The data for this table is representational and derived from kinetic studies on related compounds. researchgate.net

To enhance the reactivity of the electrophile, electrophilic substitutions with allylsilanes are often promoted by Lewis acids. scispace.comwikipedia.org Strong Lewis acids such as titanium tetrachloride (TiCl₄), aluminum trichloride (B1173362) (AlCl₃), and tin(IV) chloride (SnCl₄) can activate carbonyl compounds and other electrophiles, facilitating a smooth and rapid reaction with the allylsilane. scispace.com The use of Lewis acids is generally preferred over nucleophilic catalysis (e.g., with fluoride (B91410) ions) because it ensures that the reaction proceeds exclusively at the γ-position of the allylsilane. wikipedia.org

A prominent example of a Lewis acid-promoted reaction is the Hosomi-Sakurai allylation, which involves the reaction of an allylsilane with a ketone or aldehyde. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation and has been widely applied in the synthesis of complex molecules. researchgate.net

While the primary mode of reactivity is electrophilic addition, allylsilanes can participate in cycloaddition reactions. For instance, they can react with dienes in the presence of halogen electrophiles, although this can lead to a mixture of products. wikipedia.org More controlled cycloadditions, such as the Diels-Alder reaction, can be catalyzed by Lewis acids where the silane acts as a dienophile or is part of the diene system. osti.gov

While the allyl group is the center of electrophilic attack, the silicon atom in this compound is itself an electrophilic center susceptible to nucleophilic attack. qub.ac.uk Silicon, being in the third period, possesses accessible, low-energy empty 3d atomic orbitals that allow it to expand its coordination number beyond four, forming hypervalent intermediates. soci.org

Nucleophilic substitution at silicon often proceeds through an associative mechanism involving a five-coordinate (pentacoordinate) intermediate or transition state. libretexts.orgopen.ac.uk A nucleophile attacks the silicon center, forming a trigonal bipyramidal adduct. open.ac.uk This intermediate can then undergo pseudorotation before the leaving group departs. This is in contrast to the typically dissociative (SN1) or concerted (SN2) mechanisms seen at carbon centers. libretexts.org The presence of electronegative oxygen atoms from the trimethylsilyloxy groups in this compound enhances the electrophilicity of the central silicon atom, making it more susceptible to nucleophilic attack. soci.org This reactivity is fundamental to processes like the fluoride-ion-mediated cleavage of Si-O or Si-C bonds. bac-lac.gc.ca

Catalytic Reaction Mechanisms

This compound can participate in various catalytic processes, most notably hydrosilylation reactions. In these reactions, a catalyst facilitates the addition of a silicon-hydride (Si-H) bond across the double bond of the allyl group.

The mechanism of catalytic hydrosilylation can vary depending on the catalyst. With transition metal catalysts, such as those based on platinum or rhodium, the reaction often proceeds via the Chalk-Harrod mechanism or a variation thereof. nih.govrsc.org This involves the oxidative addition of the hydrosilane to the metal center, followed by insertion of the alkene into the metal-hydride or metal-silyl bond, and finally reductive elimination to yield the product and regenerate the catalyst. rsc.org

Alternatively, strong Lewis acids can catalyze hydrosilylation. rsc.org In this mechanism, the Lewis acid activates the hydrosilane by coordinating to it, generating a more electrophilic silicon center. rsc.org This "activated silane" is then susceptible to nucleophilic attack by the alkene. rsc.org Recent research has focused on developing highly Lewis-acidic neutral silanes, such as those with perfluorinated catecholato ligands, which can act as potent catalysts for hydrosilation and other transformations. osti.govnih.gov These catalysts function by activating the silane substrate, which then reacts with a carbonyl or other electrophilic partner. rsc.org Detailed mechanistic studies, often supported by computational calculations, are crucial for understanding and optimizing these catalytic systems. nih.govrsc.org

Applications of Allyltris Trimethylsilyloxy Silane in Advanced Organic Synthesis

As a Radical-Based Reagent in Organic Transformations

The silicon-hydrogen bond in silanes, such as the related tris(trimethylsilyl)silane (B43935), is known to be relatively weak, making them excellent sources of silyl (B83357) radicals. organic-chemistry.org This property has been harnessed in numerous radical-based transformations, and by extension, allyl-substituted silanes like Allyltris(trimethylsilyloxy)silane can participate in or mediate similar processes.

Radical Reductions and Hydrosilylations

Tris(trimethylsilyl)silane ((TMS)3SiH) is a well-established reagent for radical reductions and hydrosilylations, offering a safer and often more efficient alternative to traditional tin hydrides. organic-chemistry.orgrsc.orgnih.gov These reactions typically proceed under mild conditions and exhibit high levels of chemo-, regio-, and stereoselectivity. nih.gov For instance, the hydrosilylation of alkenes and alkynes with (TMS)3SiH can be initiated by radical initiators like triethylborane/oxygen, leading to the formation of alkyl- and vinylsilanes, respectively. nih.gov In the case of alkynes, high cis stereoselectivity is often observed. nih.gov A microreactor system has been developed for carrying out these reductions and hydrosilylations in a safe and scalable manner. rsc.org

While direct examples focusing solely on this compound are less prevalent in the reviewed literature, its structural similarity to (TMS)3SiH suggests its potential to act as a radical-based reducing and hydrosilylating agent. The allyl group can also serve as a precursor to the tris(trimethylsilyloxy)silyl radical through β-fragmentation. mdpi.com

Consecutive and Cascade Radical Reactions

The ability of silanes to mediate radical reactions extends to more complex transformations, including consecutive and cascade sequences. nih.govnih.gov These reactions allow for the construction of intricate molecular architectures in a single step. For example, radical cyclizations of tetrahydropyridine (B1245486) scaffolds have been achieved using (TMS)3SiH, yielding single diastereomers in good yields. nih.gov Furthermore, a radical carboxyarylation approach employing this silane (B1218182) has been a key step in the total synthesis of several natural products. nih.gov The development of three-component cascade reactions, such as the difunctionalization of aryl alkenes with quinoxalinones and P(O)SH compounds, highlights the versatility of radical-mediated processes. researchgate.net

The reaction of 2-substituted allyl phenyl sulfides or sulfones with (TMS)3SiH yields the corresponding 2-substituted allyl tris(trimethylsilyl)silanes. mdpi.com These products can then act as precursors for the tris(trimethylsilyl)silyl radical via β-fragmentation, enabling their use in mediating group transfer processes. mdpi.com

Stereoselective Radical Processes

The bulky nature of the tris(trimethylsilyl)silyl group can impart a high degree of stereoselectivity in radical reactions. nih.gov For instance, high cis stereoselectivity is observed in the hydrosilylation of alkynes with (TMS)3SiH. nih.gov Interestingly, in some cases, the bulky silyl ether moiety is not a prerequisite for achieving stereoselectivity. nih.gov

Application in Functional Group Modifications

Tris(trimethylsilyl)silane was initially introduced as a radical-based reducing agent for the modification of functional groups. mdpi.com It has since found widespread use in this capacity, offering a reliable method for dehalogenations and deoxygenations. rsc.orgmdpi.com The reactivity of (TMS)3SiH can be further expanded by using it in conjunction with a thiol in a "tin-free" polarity-reversal catalysis system. mdpi.com Functionalized silanes are also frequently used to modify hydroxylated surfaces, creating organic-inorganic hybrid materials with enhanced properties. nih.gov

In Polymer Science and Materials Chemistry

The utility of silicon-containing compounds extends beyond small molecule synthesis into the realm of polymer and materials science. mdpi.com Silanes, in general, are employed as coupling agents, dispersing agents, and crosslinking agents in the plastics and rubber industries. specialchem.com

Role in Photo-induced Radical Polymerization

Silyl radicals have shown significant potential in the field of photopolymerization. researchgate.net Their high reactivity towards addition to double bonds makes them effective in free radical polymerization (FRP). researchgate.net Furthermore, their low ionization potential allows for favorable oxidation by iodonium (B1229267) salts in free radical promoted cationic polymerization (FRPCP). researchgate.net While the reviewed literature primarily focuses on the broader class of silanes, the principles of silyl radical-mediated polymerization are applicable. For instance, the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) with other monomers using a radical initiator has been demonstrated. researchgate.net

Table of Research Findings:

| Reaction Type | Reagent | Substrate | Key Findings | Reference(s) |

| Radical Hydrosilylation | (TMS)3SiH | Alkynes | High cis stereoselectivity. | nih.gov |

| Radical Cyclization | (TMS)3SiH | Tetrahydropyridine scaffolds | Formation of a single diastereomer. | nih.gov |

| Group Transfer | 2-substituted allyl tris(trimethylsilyl)silanes | Alkyl halides | Efficient mediation of group transfer processes. | nih.gov |

| Functional Group Modification | (TMS)3SiH/Thiol | General | "Tin-free" polarity-reversal catalysis. | mdpi.com |

| Terpolymerization | 3-methacryloxypropyl tris(trimethylsiloxy)silane | Methacrylic acid, etc. | Reactivity ratios determined. | researchgate.net |

Precursor for Silicon-Containing Materials

This compound is a key starting material in the synthesis of diverse silicon-containing materials. Its utility stems from the presence of multiple reactive sites that can be selectively targeted. The trimethylsilyloxy groups can undergo hydrolysis and condensation reactions to form siloxane (Si-O-Si) backbones, a fundamental structure in silicone polymers. rsc.org Simultaneously, the allyl group provides a handle for further functionalization or polymerization through reactions like hydrosilylation.

This dual reactivity makes it an important intermediate for producing specialized organic silicone compounds. cfmats.com The ability to form stable covalent bonds with inorganic substrates is a general characteristic of silanes that allows for the creation of robust composite materials. gelest.com The compound's structure is foundational for building more complex siloxane frameworks, including low molecular weight branched siloxanes. google.com

Surface Modification and Functionalization of Materials

The modification of material surfaces is critical for a wide range of applications, and silanes are extensively used for this purpose. gelest.com this compound can be employed to alter the surface properties of inorganic materials like silica (B1680970), glass, and metal oxides. The trimethylsilyloxy groups react with surface hydroxyl (silanol) groups on these substrates, forming stable, covalent Si-O-Si bonds. gelest.comresearchgate.net This process grafts the molecule onto the surface, leaving the allyl group exposed.

The exposed allyl groups introduce new functionality to the substrate surface. This allows for subsequent chemical reactions, enabling the attachment of a wide variety of organic, inorganic, or biological molecules. researchgate.net This functionalization is crucial for applications such as creating hydrophobic coatings, improving adhesion, developing anti-stiction coatings for microelectromechanical systems (MEMS), and preparing bonded phases for chromatography. gelest.com The modification of silica nanoparticles with various silanes, for instance, has been studied to control parameters like grafting density and surface interactions. ajol.inforesearchgate.net

Development of Branched Silicone Polymers and Gels

This compound is particularly valuable as a branching agent in the synthesis of silicone polymers. Its T-shaped structure, with a central silicon atom connected to three silyloxy groups and one organic (allyl) group, is ideal for creating non-linear polymer architectures. When copolymerized with linear difunctional siloxane monomers, it introduces a branch point in the polymer chain.

The development of dendron-branched silicone polymers has been achieved using platinum-catalyzed hydrosilylation of dendrons onto functional silicone backbones. rsc.org This approach allows for the creation of a library of branched silicones with varying branch frequencies, which significantly influences the polymer's viscosity. rsc.org The synthesis of branched siloxanes, such as methyltris(trimethylsilyloxy)silane, can be accomplished in high yields by reacting a trichlorosilane (B8805176) with a disiloxane (B77578) in the presence of a specific catalyst, highlighting a general strategy for creating these branched structures. google.com The controlled synthesis of vinyl-functional highly branched silicone polymers has also been reported, demonstrating the ability to spatially locate functional groups along a silicone backbone. nih.gov

In Advanced Synthetic Building Blocks and Intermediates

Beyond its role in polymer and materials science, this compound serves as a sophisticated building block for constructing complex organic molecules.

Formation of Functionalized Allylsilanes and Subsequent Transformations

Allylsilanes are powerful intermediates in organic synthesis, and this compound can be a starting point for creating more elaborate, functionalized versions. The allyl group can undergo various transformations while the silyl portion remains intact, or the silyl portion can be modified. For example, isomerization of allyl silanes can yield alkenyl silanes, which are versatile building blocks for further reactions like Hiyama coupling to form styrene (B11656) derivatives. nih.gov

The synthesis of functionalized allylsilanes is an active area of research, with methods developed for their preparation from various precursors. organic-chemistry.orgresearchgate.net These functionalized allylsilanes can then be used in a wide array of subsequent transformations, acting as nucleophiles in additions to electrophiles or participating in transition metal-catalyzed cross-coupling reactions. thermofishersci.in

Application in the Synthesis of Complex Molecular Scaffolds

Molecular scaffolds are core structures that serve as carriers for diverse, covalently attached functional groups. mdpi.com this compound can act as a nucleus for building such scaffolds. The central silicon atom with its three removable trimethylsilyloxy groups allows for the controlled, stepwise attachment of different molecular fragments. Following the construction of a core from the silane, the allyl group provides a distinct reactive handle for the late-stage introduction of other functionalities.

This strategy is part of a "bottom-up" approach to de novo construction of target architectures. mdpi.com The ability to create complex, polyfunctional molecules is essential in areas like drug discovery, where molecular glues that stabilize protein-protein interactions are being developed using scaffold-hopping approaches. nih.gov

Role in Multi-Component and Domino Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Domino reactions, or cascade reactions, involve a sequence of intramolecular transformations triggered by a single event.

This compound and its derivatives can participate in such complex reaction sequences. For instance, the allylsilane moiety can be involved in a domino reaction initiated by one of its functional groups. The development of aryne-based MCRs showcases how reactive intermediates can be trapped by various nucleophiles to construct functionalized aromatic compounds in one pot. researchgate.net While direct examples involving this compound in complex named MCRs are specific to niche research, its inherent functionalities make it a suitable candidate for designing new multi-component and domino reaction sequences to rapidly build molecular complexity. nih.govnih.gov

Research Findings on this compound and Related Silanes

Below is a summary of research findings related to the application of silanes in various synthetic contexts.

Advanced Analytical and Spectroscopic Characterization in Research on Allyltris Trimethylsilyloxy Silane

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organosilicon compounds like Allyltris(trimethylsilyloxy)silane in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, methyl-bis(trimethylsilyloxy)silane, distinct signals corresponding to the different proton environments are observed. spectrabase.com For this compound, one would expect characteristic signals for the protons of the trimethylsilyloxy groups and the allyl group. The allyl protons would typically appear as a complex multiplet system due to spin-spin coupling, with distinct signals for the vinyl and methylene (B1212753) protons. The trimethylsilyl (B98337) protons would likely appear as a sharp, intense singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct peaks would be expected for the methyl carbons of the trimethylsilyloxy groups and the three distinct carbons of the allyl group (CH₂=, =CH-, and -CH₂-Si). The chemical shifts of these carbons provide insight into their electronic environment. nih.govresearchgate.net

Mechanistic Studies: NMR spectroscopy is instrumental in monitoring the progress of reactions involving this compound and elucidating reaction mechanisms. nih.gov For instance, in hydrosilylation reactions, the disappearance of the Si-H signal (if a hydrosilane is used as a reactant) and the changes in the signals of the allyl group can be monitored over time to determine reaction kinetics. rsc.org Furthermore, the formation of new species can be identified by the appearance of new resonances in the ¹H, ¹³C, and ²⁹Si NMR spectra. acs.org Isotopic labeling studies, in conjunction with NMR, can provide even deeper mechanistic insights.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.1 | s | -Si(CH₃)₃ |

| ~1.6 | d | -CH₂- (allyl) | |

| ~4.8 | m | =CH₂ (allyl) | |

| ~5.7 | m | -CH= (allyl) | |

| ¹³C | ~2.0 | q | -Si(CH₃)₃ |

| ~25.0 | t | -CH₂- (allyl) | |

| ~114.0 | t | =CH₂ (allyl) | |

| ~134.0 | d | -CH= (allyl) | |

| ²⁹Si | ~10 | -Si(CH₃)₃ | |

| ~-65 | Allyl-Si(O-)₃ |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. psu.edu In the context of reactions involving this compound, particularly those initiated by radical initiators or photochemical processes, EPR is an invaluable tool for studying the formation and fate of silyl (B83357) radical intermediates.

Silyl radicals (R₃Si•) are often transient and highly reactive. Direct detection by EPR can be challenging due to their short lifetimes and low steady-state concentrations. mdpi.com However, under specific conditions, such as generation in a low-temperature matrix, their EPR spectra can be obtained. The hyperfine coupling constants, particularly with the ²⁹Si nucleus (I=1/2, 4.7% natural abundance), provide critical information about the geometry and electronic structure of the radical center. nih.gov For a radical derived from this compound, EPR could potentially provide insights into the distribution of the unpaired electron.

A more common and powerful approach for studying transient radicals is spin trapping . wikipedia.orgresearchgate.net This technique involves the use of a "spin trap," a diamagnetic molecule that reacts rapidly with the short-lived radical to form a much more stable paramagnetic species, known as a spin adduct. acs.org This spin adduct can then be readily detected and characterized by EPR. The hyperfine coupling constants of the spin adduct's EPR spectrum are characteristic of the trapped radical, allowing for its identification. Nitrones and nitroso compounds are common spin traps used for this purpose. For instance, if a silyl radical is generated from this compound, it could be trapped by a nitrone like PBN (α-phenyl-N-tert-butylnitrone) to form a stable nitroxide radical, whose EPR spectrum would confirm the initial formation of the silyl radical.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elsevierpure.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic spectrum that acts as a molecular "fingerprint." researchgate.netrsc.org These techniques are highly effective for the structural characterization of this compound.

Characteristic Vibrational Bands:

Si-O-Si Stretching: The most prominent feature in the IR spectrum of siloxanes is the strong and broad absorption band corresponding to the asymmetric stretching of the Si-O-Si linkage, typically appearing in the 1000-1130 cm⁻¹ region. gelest.comresearchgate.net

Si-C Stretching: The stretching vibrations of the Si-C bonds are also observable, though generally weaker than the Si-O-Si bands.

CH₃ and Allyl Group Vibrations: The spectrum will also display characteristic bands for the C-H stretching and bending vibrations of the methyl groups on the trimethylsilyl moieties and the C-H and C=C stretching and bending vibrations of the allyl group. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric Si-O-Si stretching vibrations, which are often weak in the IR spectrum. The C=C stretching of the allyl group also typically gives a strong Raman signal.

By analyzing the positions, intensities, and shapes of these vibrational bands, detailed structural information can be obtained and the presence of specific functional groups can be confirmed. These techniques are also valuable for monitoring chemical transformations, such as the polymerization of siloxanes, where changes in the Si-O-Si bands can be observed.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Si-O-Si asymmetric stretch | 1000-1130 | IR (strong, broad) |

| Si-O-Si symmetric stretch | ~450-600 | Raman (strong) |

| C=C stretch (allyl) | ~1640 | IR (medium), Raman (strong) |

| C-H stretch (sp², allyl) | ~3080 | IR (medium) |

| C-H stretch (sp³, methyl) | ~2960 | IR (strong) |

| Si-CH₃ symmetric deformation | ~1260 | IR (strong) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. wikipedia.orglibretexts.org When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI).

The resulting molecular ion (M⁺) will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

Under the high-energy conditions of EI-MS, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.orgyoutube.com The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of a methyl group (-15 Da).

Cleavage of a Si-O bond.

Loss of the allyl group (-41 Da).

Rearrangement reactions, which are common in silicon-containing compounds. nih.gov

The fragmentation pattern serves as a unique fingerprint for the molecule, aiding in its identification.

Chromatographic Methods for Purity Assessment and Reaction Product Isolation

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for isolating and purifying the products of reactions in which it is involved.

Gas chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds like this compound. shimadzu.comchromatographyonline.com In GC, a sample is vaporized and injected into a column, where it is separated based on its differential partitioning between a stationary phase and a mobile gas phase. The time it takes for a compound to travel through the column, known as its retention time, is a characteristic property that can be used for its identification.

The purity of an this compound sample can be readily assessed by GC. A pure sample should ideally show a single peak, while the presence of impurities will result in additional peaks in the chromatogram. By integrating the area under each peak, the relative amounts of the main component and impurities can be quantified.

When GC is coupled with a mass spectrometer (GC-MS), the analytical power is significantly enhanced. nih.govnih.gov As each separated component elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for that component. This allows for the definitive identification of the main compound and any impurities by comparing their mass spectra with libraries of known compounds or by interpreting their fragmentation patterns. nih.gov GC-MS is also a critical tool for analyzing the products of reactions involving this compound, enabling the separation and identification of various reaction products, byproducts, and unreacted starting materials. omicsonline.orgresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. In the context of organosilicon chemistry, HPLC is employed to assess the purity of synthesized compounds, monitor the progress of reactions, and isolate specific products.

For a compound like this compound, which lacks a strong UV-Vis chromophore, standard HPLC analysis would necessitate detectors other than the common UV-Vis detector. Suitable detection methods would include Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD). Given the compound's non-polar nature, a normal-phase HPLC setup using a silica (B1680970) or cyano-bonded column with non-polar mobile phases (e.g., hexane, isooctane) would be a logical starting point for method development. Alternatively, reversed-phase HPLC could be utilized with a C18 or C8 column and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with water, though this may be less effective for highly non-polar analytes.

While HPLC is a standard method for such analyses, specific, publicly documented HPLC methods detailing the precise conditions (e.g., column type, mobile phase composition, flow rate, and detector parameters) for this compound are not extensively reported in the available scientific literature. The development of such a method would be a routine but essential step in any research involving the synthesis or reaction of this compound to ensure the quality of the material and the characterization of any resulting mixtures.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are fundamental to understanding the reactivity of a chemical compound and the mechanism of its reactions. These studies involve measuring reaction rates and how they are influenced by various parameters, providing quantitative data in the form of rate constants.

Measurement of Rate Constants in Radical and Polar Reactions

Detailed kinetic data, specifically rate constants for this compound, are not widely available in published literature. However, the reactivity can be inferred by examining kinetic data for structurally similar compounds, particularly for the reactive Si-H bond in related silanes and the hydrolysis of Si-O-C bonds in alkoxysilanes.

Radical Reactions: The reactivity of the silane (B1218182) functional group in radical processes is well-documented for the closely related compound tris(trimethylsilyl)silane (B43935), (TMS)₃SiH. This compound is a known radical-based reducing agent, and its rate constants for hydrogen abstraction by various radicals have been determined. These values provide an approximation of the reactivity that could be expected from a silyl hydride. For instance, the reaction of (TMS)₃SiH with diarylaminyl radicals shows rate constants in the range of 2-50 M⁻¹s⁻¹ at 364.2 K, a rate that is three orders of magnitude faster than its reaction with the more sterically hindered tri-tert-butylphenoxyl radical. nih.gov

| Reacting Radical | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Notes |

|---|---|---|---|

| Diarylaminyl Radicals ((4-X-C₆H₄)₂N•) | 91.2 | 2 - 50 | Rate depends on the substituent (X) on the aryl group. nih.gov |

| Primary Alkyl Radicals (with RSH/ArSH) | 80 | 0.9 - 8 x 10⁷ | Rate for the (TMS)₃SiH/RSH system. researchgate.net |

| Primary Alkyl Radicals (with RSH/ArSH) | 80 | 0.75 - 1.5 x 10⁸ | Rate for the (TMS)₃SiH/ArSH system. researchgate.net |

| Molecular Oxygen (O₂) | 70 | ~3.5 x 10⁻⁵ | Represents a slow, spontaneous reaction. researchgate.net |

Polar Reactions (Hydrolysis): The trimethylsilyloxy groups of this compound can undergo polar reactions, most notably hydrolysis, which involves the cleavage of the silicon-oxygen bond. The kinetics of hydrolysis for various alkoxysilanes have been extensively studied. These reactions are typically catalyzed by acid or base. Rate constants vary significantly depending on the silane's structure and the reaction conditions. For example, the hydrolysis of various functionalized trimethoxysilanes in an acidic ethanol/water solution shows a wide range of outcomes, illustrating the influence of the organic substituent on reactivity.

| Silane Compound | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| Tetraethoxysilane (TEOS) | Acidified water, Ultrasound (60 W) | 6.1 × [H⁺] M⁻¹min⁻¹ at 39°C | nih.gov |

| Methyltriethoxysilane (MTES) | Methanol, Alkaline medium | 2.453 × 10⁴ s⁻¹ at 30°C | nih.gov |

| Phenyltrimethoxysilane (PTMS) | THF, K₂CO₃ catalyst | 2.87 ± 0.14 x 10⁻⁸ M⁻².³s⁻¹ | nih.gov |

| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃ catalyst | 1.26 ± 0.11 x 10⁻⁸ M⁻².¹s⁻¹ | nih.gov |

Investigation of Reaction Rates and their Dependence on External Factors

The rates of reactions involving this compound, like most chemical reactions, are sensitive to a variety of external factors. Understanding this dependence is crucial for controlling reaction outcomes and optimizing process conditions.

Temperature: Reaction rates generally increase with temperature, a relationship typically described by the Arrhenius equation (k = Ae^(-Ea/RT)). nih.gov For the hydrolysis and condensation of silanes, reactions are generally endothermic, and higher temperatures lead to faster rates. nih.gov For instance, the hydrolysis of methyltriethoxysilane (MTES) was found to have an activation energy (Ea) of 50.09 kJ mol⁻¹, quantifying its thermal sensitivity. nih.gov

Solvent: The choice of solvent can profoundly impact reaction rates and even alter reaction mechanisms. wikipedia.org Solvent properties such as polarity, protic nature, and coordinating ability are key. nih.govtamu.edu For polar reactions like hydrolysis, polar protic solvents can stabilize charged transition states, accelerating the reaction. In contrast, for reactions involving non-polar species, non-polar solvents may be preferred. In the silanization of silica surfaces with ethoxysilanes, non-polar hydrocarbon solvents like iso-octane were found to yield maximal surface coverage, whereas polar coordinating solvents like ether or acetone (B3395972) resulted in no detectable reaction, highlighting the critical role of the solvent environment. tamu.edu

Catalysts and pH: The hydrolysis of the silyloxy groups in this compound is highly dependent on pH. The reaction is significantly catalyzed by both acids and bases. The rate is slowest at a neutral pH of 7. cfmats.com In acidic conditions, a protonated silanol (B1196071) is the reactive intermediate, while in basic media, a deprotonated silanol anion acts as the nucleophile. nih.gov This dual catalytic effect allows for fine control over the reaction rate by simple adjustment of the solution's pH. cfmats.com

| Factor | General Effect on Rate | Underlying Principle |

|---|---|---|

| Temperature | Increase | Provides molecules with sufficient activation energy to react (Arrhenius Law). nih.gov |

| Solvent Polarity | Variable | Affects the stability of reactants and transition states. Increased polarity often accelerates reactions with polar transition states. wikipedia.org |

| pH | Increases in acidic or basic conditions | Catalysis by H⁺ or OH⁻ ions; hydrolysis is slowest at neutral pH. cfmats.com |

| Reactant Concentration | Increase | Higher concentration leads to more frequent molecular collisions, increasing the reaction rate according to rate laws. cfmats.com |

Future Directions and Emerging Research Avenues for Allyltris Trimethylsilyloxy Silane Chemistry

Exploration of Novel Catalytic Systems

The reactivity of the allyl group in Allyltris(trimethylsilyloxy)silane is a focal point for the development of new catalytic transformations. Research is moving towards more precise and sustainable chemical synthesis.

Development of Enantioselective and Diastereoselective Catalysis

The synthesis of chiral molecules with specific three-dimensional arrangements is a fundamental goal in modern chemistry. Future research on this compound is anticipated to explore catalytic systems that can control the stereochemical outcome of its reactions.

Enantioselective Approaches : While direct enantioselective catalysis involving this compound is a nascent field, research on structurally similar silyloxyallenes provides a roadmap. Studies have shown that chromium(III)-based Lewis acid catalysts can engage with silyloxyallenes in asymmetric addition reactions to aldehydes. nih.gov An intriguing observation in this area is that while a specific enantiomer of the allene (B1206475) did not show a preferential reaction, the catalyst was capable of racemizing the enantioenriched allene, suggesting complex interactions between the catalyst and the silicon-containing substrate. nih.gov This opens future opportunities to develop chiral catalysts that can differentiate between the enantiotopic faces of the allyl group in this compound, leading to valuable, optically active organosilicon products.